
In Vivo Activity of Sligrl-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sligrl-NH2

Cat. No.: B3028222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo activity of Sligrl-NH2, a

synthetic peptide agonist of Protease-Activated Receptor-2 (PAR2). Sligrl-NH2 mimics the

action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of PAR2,

making it a valuable tool for studying the physiological and pathological roles of this receptor.

This document summarizes key quantitative data, details common experimental protocols, and

visualizes the primary signaling pathways and experimental workflows.

Core Concepts
Sligrl-NH2 is the C-terminally amidated form of the hexapeptide Ser-Leu-Ile-Gly-Arg-Leu,

which corresponds to the tethered ligand sequence of rodent PAR2.[1][2] Activation of PAR2 by

Sligrl-NH2 initiates a cascade of intracellular signaling events, primarily through G-protein

coupling, leading to diverse physiological responses.[3][4]

Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo and in vitro activity of Sligrl-
NH2 and its analogs from various studies. This data is crucial for experimental design and

interpretation.
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Agonist Assay
Potency
(EC50/Ki)

Tissue/Cell
Line

Reference

Sligrl-NH2
Ca2+

Mobilization
~5 µM

PAR2-expressing

cells

Aortic Relaxation EC50 of 10 µM

Endothelium-free

rat aorta with

PVAT

[5]

Intestinal Ion

Transport (Isc)

Active at 10-80

µM
Rat jejunum [6]

ERK1/2

Phosphorylation
Active

CHO-hPAR2 and

HT-29 cells
[7]

2-furoyl-LIGRLO-

NH2

Ca2+

Mobilization
EC50 = 0.84 µM 16HBE14o- cells [8]

[3H]2-furoyl-

LIGRL-NH2

Binding

Ki = 0.119 µM Monolayer cells [1]

tc-LIGRLO-NH2
Ca2+

Mobilization

Equivalent to

Sligrl-NH2

Rat KNRK cells

expressing rat

PAR2

[6]

Aortic Relaxation
As active as

Sligrl-NH2

Rat pulmonary

artery
[9]

2-at-LIGRL-NH2

Ca2+ Signaling

& Thermal

Hyperalgesia

More potent than

Sligrl-NH2

In vitro

nociceptors and

in vivo models

[3]

Signaling Pathways
Activation of PAR2 by Sligrl-NH2 predominantly triggers two major downstream signaling

pathways: the mitogen-activated protein kinase (MAPK) pathway and the intracellular calcium

(Ca2+) signaling pathway.[3] These pathways are central to the diverse cellular responses

mediated by PAR2.
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Caption: Sligrl-NH2 activated PAR2 signaling pathways.

Experimental Protocols
Detailed methodologies are critical for the replication and extension of in vivo studies. Below

are representative protocols for assessing the in vivo effects of Sligrl-NH2.

In Vivo Model of Nociception (Thermal Hyperalgesia)
This protocol is adapted from studies evaluating the role of PAR2 in pain.[3]

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are

housed under standard laboratory conditions with ad libitum access to food and water.

Acclimatization: Animals are habituated to the testing environment and handling for several

days before the experiment to minimize stress-induced variability.

Baseline Measurement: Baseline thermal withdrawal latencies are determined using a

plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw,

and the time taken for the animal to withdraw its paw is recorded.
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Sligrl-NH2 Administration: Sligrl-NH2, dissolved in sterile saline, is injected intraplantarly

into the hind paw. A typical dose range is 10-100 µg in a volume of 10-50 µL. A control group

receives an equivalent volume of saline.

Post-Injection Measurements: Thermal withdrawal latencies are measured at multiple time

points post-injection (e.g., 15, 30, 60, 120 minutes) to assess the development and duration

of thermal hyperalgesia.

Data Analysis: The change in withdrawal latency from baseline is calculated for each animal.

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the Sligrl-
NH2 treated group with the control group.
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Caption: Workflow for in vivo nociception studies.
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In Vivo Model of Airway Inflammation
This protocol is based on studies investigating the role of PAR2 in pulmonary inflammation.[10]

Animal Model: BALB/c or C57BL/6 mice are suitable for this model.

Intranasal Administration: Mice are lightly anesthetized, and Sligrl-NH2 (e.g., 10 mg/ml in

sterile PBS) is administered intranasally in a small volume (e.g., 20-50 µL). In some studies,

Sligrl-NH2 is co-administered with an inflammatory stimulus like lipopolysaccharide (LPS). A

control group receives the vehicle.

Bronchoalveolar Lavage (BAL): At specified time points (e.g., 3, 24, 48, 72 hours) post-

administration, mice are euthanized, and a BAL is performed by instilling and retrieving a

fixed volume of sterile saline or PBS into the lungs via a tracheal cannula.

Cellular Analysis: The BAL fluid is centrifuged to pellet the cells. The supernatant can be

stored for cytokine analysis. The cell pellet is resuspended, and total cell counts are

determined using a hemocytometer. Differential cell counts (macrophages, neutrophils,

lymphocytes, eosinophils) are performed on cytospin preparations stained with a

Romanowsky-type stain.

Data Analysis: Cell numbers are expressed as cells per mL of BAL fluid. Statistical

comparisons are made between the different treatment groups at each time point.

In Vivo Model of Gastrointestinal Transit
This protocol is derived from research on the effects of PAR2 activation on gut motility.

Animal Model: Mice (e.g., ddY strain) are fasted overnight with free access to water.

Drug Administration: Sligrl-NH2 is administered, for example, by intraperitoneal or oral

gavage.

Marker Administration: A non-absorbable colored marker (e.g., 5% charcoal suspension in

10% gum arabic) is administered orally.

Transit Measurement: After a set time (e.g., 20 minutes), the animals are euthanized, and

the entire small intestine is carefully removed. The distance traveled by the charcoal meal
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from the pylorus to the most distal point is measured and expressed as a percentage of the

total length of the small intestine.

Data Analysis: The percentage of intestinal transit is compared between the Sligrl-NH2-

treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or

ANOVA).

Conclusion
Sligrl-NH2 is a pivotal research tool for elucidating the multifaceted roles of PAR2 in vivo. Its

ability to selectively activate PAR2 has provided significant insights into the receptor's

involvement in pain, inflammation, vascular regulation, and gastrointestinal function. The

quantitative data and experimental protocols outlined in this guide serve as a valuable resource

for researchers designing and interpreting studies aimed at further understanding PAR2 biology

and its potential as a therapeutic target. The development of more potent and stable analogs of

Sligrl-NH2 continues to advance the field, offering new opportunities for therapeutic

intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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